3-异丁氧基异烟酸

描述

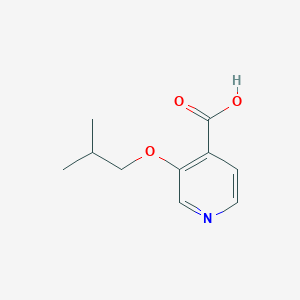

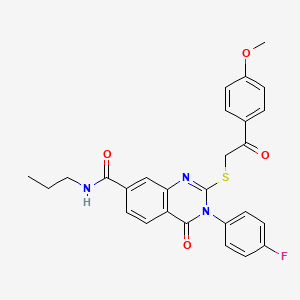

3-Isobutoxyisonicotinic acid is a chemical compound with the formula C10H13NO3 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of 3-Isobutoxyisonicotinic acid contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

3-Isobutoxyisonicotinic acid is a yellow solid . Its chemical formula is C10H13NO3, and its molecular weight is 195.22 .科学研究应用

选离子流管质谱应用

一项涉及使用选离子流管质谱 (SIFT-MS) 的研究重点分析了尿液顶空气体中酮体,如 3-羟基丁酸,以诊断酮症酸中毒。该方法通过分析生物样品中的挥发性有机化合物 (VOCs),为无创诊断和监测代谢紊乱提供了潜力(王、Španěl 和史密斯,2008)。

正交基因表达控制

对来自假单胞菌的 3-羟基丙酸 (3-HP) 可诱导系统在大肠杆菌和铜绿假单胞菌中的正交基因表达的研究证明了在生物技术应用中控制基因表达的潜力。这突出了特定可诱导系统在通过代谢工程有效生产生化物质中的重要性(汉科、明顿和马利斯,2017)。

用于化学品生产的生物合成途径

开发了一种从生物质中生产各种手性 3-羟基酸(包括合成 3,4-二羟基丁酸和 3-羟基-γ-丁内酯)的新途径。该途径显示了在材料和医药中具有应用前景的可持续化学品生产潜力(马丁等人,2013)。

用于生化品生产的代谢工程

对微生物(如谷氨酸棒状杆菌和肺炎克雷伯菌)的代谢工程研究,以利用葡萄糖和木糖生产 3-羟基丙酸,突出了可再生生产有价值的平台化学品的潜力。这些进展强调了优化代谢途径和发酵条件对于工业规模生产生物基化学品的重要性(陈等人,2017)。

安全和危害

未来方向

属性

IUPAC Name |

3-(2-methylpropoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-11-4-3-8(9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRAVKWECCUOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutoxyisonicotinic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)

![[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2998524.png)

![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea](/img/structure/B2998532.png)

![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)

![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)

![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)